molecular formula C5H4N4O B061657 1-Hydroxy-6-azabenzotriazole CAS No. 185839-72-9

1-Hydroxy-6-azabenzotriazole

Cat. No. B061657
M. Wt: 136.11 g/mol
InChI Key: AEJUQXPVZOLXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-6-azabenzotriazole (HOAt) is an organic compound that is widely used in chemical synthesis as an additive to improve the efficiency of peptide coupling reactions. HOAt is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol.

Scientific Research Applications

1-Hydroxy-6-azabenzotriazole is primarily used in peptide synthesis as an additive to improve the efficiency of coupling reactions. It has been shown to increase the yield and purity of peptides and reduce the formation of side products. 1-Hydroxy-6-azabenzotriazole is also used in the synthesis of other organic compounds, such as heterocycles and natural products. Additionally, 1-Hydroxy-6-azabenzotriazole has been studied for its potential use in drug discovery and development. It has been shown to enhance the activity of certain drugs and improve their pharmacokinetic properties.

Mechanism Of Action

1-Hydroxy-6-azabenzotriazole acts as a nucleophilic catalyst in peptide coupling reactions. It reacts with the carboxyl group of the amino acid to form an acyl-azolium intermediate, which is more reactive than the carboxyl group alone. This intermediate then reacts with the amino group of the next amino acid to form a peptide bond. 1-Hydroxy-6-azabenzotriazole also prevents the formation of side products, such as diketopiperazines and anhydrides, by reacting with the intermediates that lead to their formation.

Biochemical And Physiological Effects

1-Hydroxy-6-azabenzotriazole is not known to have any significant biochemical or physiological effects in humans or animals. It is considered to be a safe and non-toxic compound when handled properly.

Advantages And Limitations For Lab Experiments

1-Hydroxy-6-azabenzotriazole has several advantages for use in lab experiments. It is a highly efficient catalyst that can improve the yield and purity of peptides and other organic compounds. It is also relatively inexpensive and easy to use. However, 1-Hydroxy-6-azabenzotriazole has some limitations, such as its sensitivity to moisture and air, which can reduce its effectiveness. It also has a strong odor that can be unpleasant to work with.

Future Directions

There are several future directions for research on 1-Hydroxy-6-azabenzotriazole. One area of interest is the development of new methods for the synthesis of 1-Hydroxy-6-azabenzotriazole and related compounds. Another area is the study of the mechanism of action of 1-Hydroxy-6-azabenzotriazole and its interactions with other compounds. Additionally, 1-Hydroxy-6-azabenzotriazole could be studied for its potential use in drug discovery and development, particularly in the development of new peptide-based drugs. Finally, the use of 1-Hydroxy-6-azabenzotriazole in other areas of organic synthesis, such as the synthesis of natural products and materials, could be explored.

properties

CAS RN

185839-72-9

Product Name

1-Hydroxy-6-azabenzotriazole

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3-hydroxytriazolo[4,5-c]pyridine

InChI

InChI=1S/C5H4N4O/c10-9-5-3-6-2-1-4(5)7-8-9/h1-3,10H

InChI Key

AEJUQXPVZOLXOO-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1N=NN2O

Canonical SMILES

C1=CN=CC2=C1N=NN2O

synonyms

3H-1,2,3-Triazolo[4,5-c]pyridine,3-hydroxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-nitro-4-methoxy pyridine is reacted with hydrazine in accordance with the procedure of Example 1 to yield the above-identified compound.
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